molecular formula C8H13NO2 B1499749 Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one CAS No. 80023-33-2

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one

Cat. No.: B1499749
CAS No.: 80023-33-2
M. Wt: 155.19 g/mol
InChI Key: WLCSDSAYSPJYMD-UHFFFAOYSA-N
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Description

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression . This interaction leads to the modulation of gene expression and cellular responses. Additionally, this compound has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent . Furthermore, this compound affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation . This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors . Additionally, this compound influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further influencing its activity .

Properties

IUPAC Name

3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCSDSAYSPJYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669398
Record name Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-33-2
Record name Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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